cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester
Overview
Description
cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
For instance, ®-(-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .
Mode of Action
It’s worth noting that it could be used as a starting material in the synthesis of n-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (sirt2) inhibitors .
Biochemical Pathways
For example, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is known to promote mixed helices and stabilize the helical propensity more than other acyclic β-residues .
Result of Action
The incorporation of cis-apic instead of cis-achc can enhance the aqueous solubility of the mixed-helical peptides without any adverse effect on helical folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The protected piperidine is then carboxylated using a suitable carboxylating agent.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
4-Amino-1-Boc-piperidine: Lacks the carboxylic acid ester group, making it less versatile in certain synthetic applications.
Uniqueness
cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a carboxylic acid methyl ester. This dual functionality allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic compound with a unique structural profile that includes a piperidine ring, carboxylic acid group, amine group, and a methyl ester group. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its utility in organic synthesis. This article explores the biological activity of this compound, highlighting its potential applications and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.32 g/mol
- CAS Number : 1217684-50-8
Biological Activity Overview
The biological activity of this compound is primarily inferred from its structural analogs and the general properties of piperidine derivatives. Piperidine compounds are known for their diverse biological activities, including:
- Antibacterial properties
- Antifungal effects
- Anti-inflammatory activities
These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for selective reactions in synthetic chemistry. Its unique combination of functional groups makes it particularly valuable for developing new pharmaceuticals.
Comparison with Related Compounds
Compound Name | Structural Differences | Unique Features |
---|---|---|
1-Boc-4-aminopiperidine-4-carboxylic acid | Carboxylic acid at position 4 | Lacks methyl ester functionality |
4-Amino-1-Boc-piperidine | No carboxylic acid ester group | Less versatile for synthetic applications |
cis-4-Aminopiperidine-3-carboxylic acid | Lacks Boc protection | More reactive due to free amine group |
The above table illustrates how the presence of the Boc group and the methyl ester in cis-4-Boc-Amino-piperidine enhances its synthetic versatility compared to its analogs .
Study on Peptide Folding
A study investigated the effects of incorporating cis-4-amino-piperidine-3-carboxylic acid (cis-APiC) residues into peptide structures. The findings indicated that these residues promote mixed-helical folding in peptides, enhancing their aqueous solubility without compromising helical stability. This suggests potential applications in drug design where solubility is critical .
Synthesis and Deprotection Studies
Recent advancements in synthetic methodologies have focused on efficient deprotection strategies for Boc-protected compounds. A study demonstrated a new method using deep eutectic solvents for N-Boc deprotection, achieving high yields and efficiency. This method can be applied to synthesize derivatives of cis-4-Boc-Amino-piperidine more effectively .
Properties
IUPAC Name |
methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMRLHYTQICGLN-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650680 | |
Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-50-8 | |
Record name | Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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